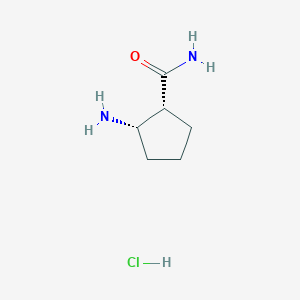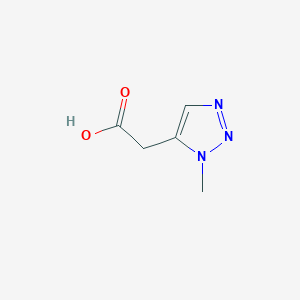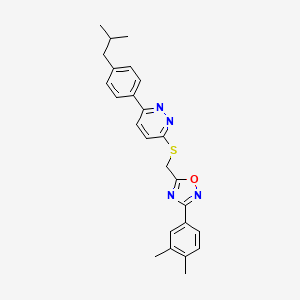![molecular formula C23H28N2O4 B2696580 (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 333434-57-4](/img/structure/B2696580.png)
(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MPMP and belongs to the class of organic compounds called enamides.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
This compound, featuring both morpholine and enamide functional groups, is likely involved in chemical synthesis and reactivity studies. For example, reactions of similar structures with morpholine and other amines have been explored for the synthesis of amides and enamines, demonstrating the versatility of such compounds in organic synthesis (Buggle, McManus, & O'sullivan, 1978)[https://consensus.app/papers/reactions-3alkoxy-3alkylthiobenzobthiophen-11dioxides-buggle/86ca628a5370528e9aab59dfae9d53c2/?utm_source=chatgpt].
Potential in Drug Development
Compounds with morpholin-4-yl phenyl and enamide groups have been investigated in drug development, particularly in the synthesis of potent inhibitors targeting specific enzymes or receptors. The synthesis of Gefitinib, a notable cancer therapy drug, involves similar processes, indicating the potential of such structures in medicinal chemistry (Jin, Chen, Zou, Shi, & Ren, 2005)[https://consensus.app/papers/synthesis-gefitinib-jin/1900d1fc29555784984b8112401dd96a/?utm_source=chatgpt].
Imaging Agents in Medical Research
The structure’s similarity to compounds used in developing imaging agents for diseases like Parkinson's indicates its potential applicability in creating diagnostic tools. For instance, the synthesis of [11C]HG-10-102-01, aimed at imaging LRRK2 enzyme activity in Parkinson's disease, highlights the role of such molecular frameworks in biomedical research (Wang, Gao, Xu, & Zheng, 2017)[https://consensus.app/papers/synthesis-11chg1010201-agent-imaging-lrrk2-parkinsons-wang/21c90073b49550e58ad16fb5e007f79d/?utm_source=chatgpt].
Advanced Materials and Polymers
The presence of specific functional groups in the compound's structure points to its potential use in synthesizing advanced materials, such as biodegradable polyesteramides with pendant functional groups for biomedical applications. This reflects the compound's utility in developing materials with specific physical, chemical, or biological properties (Veld, Dijkstra, & Feijen, 1992)[https://consensus.app/papers/synthesis-polyesteramides-pendant-groups-veld/6663192ccbc45c0fa05b8a93e05a98b1/?utm_source=chatgpt].
Propriétés
IUPAC Name |
(E)-3-(3-methoxy-4-propoxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-3-14-29-21-10-4-18(17-22(21)27-2)5-11-23(26)24-19-6-8-20(9-7-19)25-12-15-28-16-13-25/h4-11,17H,3,12-16H2,1-2H3,(H,24,26)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGDZBNMUUSNFZ-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethoxybenzyl)-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2696503.png)
![1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2696504.png)

![2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol](/img/structure/B2696509.png)
![N-benzylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2696511.png)
![N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2696513.png)


![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2696516.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2696517.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide](/img/structure/B2696519.png)